

Structural Elucidation and Solid-State Profiling of 4-(2,5-Dimethylphenyl)piperidine HCl

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Compound of Interest

Compound Name: 4-(2,5-Dimethylphenyl)piperidine hydrochloride
CAS No.: 1004618-86-3
Cat. No.: B1389875

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Executive Summary

This guide outlines the definitive structural analysis and characterization framework for **4-(2,5-Dimethylphenyl)piperidine Hydrochloride** (CAS: 1185002-20-3).[1] As a sterically constrained analog of the 4-phenylpiperidine pharmacophore—common in opioid and monoamine transporter ligands—this molecule presents unique conformational dynamics driven by the ortho-methyl substitution. This document provides a self-validating analytical workflow, focusing on nuclear magnetic resonance (NMR) interpretation, mass spectrometry (MS) fragmentation, and solid-state crystallographic assessment.[1][2]

Molecular Architecture & Conformational Dynamics

The Steric "Ortho" Effect

The core challenge in analyzing 4-(2,5-dimethylphenyl)piperidine is the steric interaction between the 2-methyl group on the phenyl ring and the piperidine scaffold. Unlike the

unsubstituted 4-phenylpiperidine, which enjoys relatively free rotation around the C4–C1' bond, the 2,5-dimethyl analog exhibits restricted rotation (atropisomerism potential at low temperatures).[1][2]

- **Equatorial Preference:** The bulky 2,5-dimethylphenyl group will predominantly occupy the equatorial position of the piperidine chair to avoid severe 1,3-diaxial interactions with protons at C3 and C5.[1]
- **Rotational Barrier:** The ortho-methyl group creates steric clashes with the equatorial protons of the piperidine ring, forcing the phenyl plane to twist significantly out of the symmetry plane of the piperidine ring.[1][2]

Chemical Data Summary

Property	Value / Description
IUPAC Name	4-(2,5-dimethylphenyl)piperidine hydrochloride
Formula	C ₁₃ H ₁₉ N[2][3] · HCl
Exact Mass (Cation)	189.1517 Da
Salt Stoichiometry	1:1 (Mono-hydrochloride)
Solubility Profile	High: Water, MeOH, DMSO; Low: Et ₂ O, Hexane, Toluene
Key Structural Feature	Ortho-methyl steric clash at C4-C1' bond

Spectroscopic Validation Strategy (Solution State) Proton NMR (¹H-NMR) Protocol

Solvent Selection: DMSO-

is mandatory for the HCl salt to prevent aggregation and ensure sharp signals for the ammonium protons.

Diagnostic Signals (Expected):

- Ammonium Protons (

): Two broad singlets or a split broad peak around 9.0–9.5 ppm (integrating to 2H), indicating the protonated amine.[1][2]

- Aromatic Region (3H):
 - The 2,5-substitution pattern leaves three aromatic protons.[1]
 - H6' (Phenyl): A doublet (approx.[1] 7.0 ppm) due to ortho coupling with H5'. [1]
 - H5' (Phenyl): A doublet of doublets (approx.[1] 6.9 ppm).
 - H3' (Phenyl): A singlet (approx.[1] 6.8 ppm) due to isolation between methyl groups.[1]
- Methyl Groups (6H): Two distinct singlets around 2.2–2.3 ppm.[1] The 2-Me and 5-Me are chemically non-equivalent due to their positions relative to the piperidine ring.
- Piperidine C4-H (1H): A triplet of triplets (tt) around 2.8–3.0 ppm.[1] Critical Check: If this signal is a quintet or broadened significantly, it suggests rapid chair-boat interconversion or axial orientation (unlikely but possible in specific solvents).[1]

Carbon NMR (C-NMR)

Look for 11 distinct carbon environments (assuming rapid rotation averages the piperidine symmetry).[1]

- Diagnostic: The phenyl C1' (quaternary) will be significantly shifted downfield.[1] The methyl carbons will appear upfield (18–21 ppm).[1]

Mass Spectrometry (LC-MS/ESI)

- Ionization: ESI+ (Electrospray Ionization).[1]
- Parent Ion:

m/z.[1][2]
- Fragmentation:
 - m/z 56/57: Characteristic piperidine ring cleavage (retro-Diels-Alder type).

- Tropylium Ion Analog: Loss of the piperidine ring may generate a dimethyl-tropylium ion species.

Solid-State Characterization (The HCl Salt)

X-Ray Powder Diffraction (XRPD)

The HCl salt can exist in multiple polymorphs depending on the crystallization solvent (e.g., Isopropanol vs. Ethanol/Ether).[1][2][4]

- Protocol: Grind 50 mg of dry salt. Scan 2 from 3° to 40°.[1]
- Validation: Sharp Bragg peaks confirm crystallinity. A "halo" indicates amorphous content (common if lyophilized).[1]

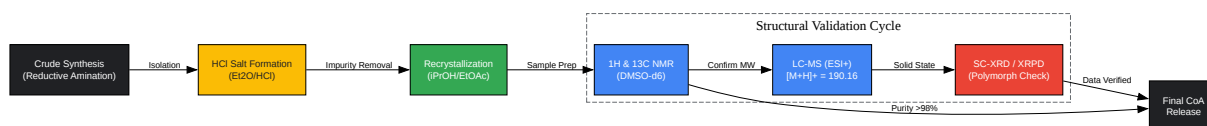
Single Crystal XRD (SC-XRD)

This is the "Gold Standard" for absolute structure confirmation.[1]

- Crystal Growth: Slow evaporation of a Methanol/Ethyl Acetate (1:[1][2][4]3) solution.
- Target Feature: Look for a chloride bridge where the Cl⁻ ion accepts hydrogen bonds from the piperidinium group (), forming infinite 1D chains or discrete dimers in the unit cell.[1]

Analytical Workflow Visualization

The following diagram illustrates the logical flow for validating the structure, from crude synthesis to final certification.



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Figure 1: Integrated analytical workflow for the structural certification of 4-(2,5-dimethylphenyl)piperidine HCl.

Detailed Experimental Protocols

Protocol A: NMR Sample Preparation (Salt Breaker Method)

Context: HCl salts often form tight ion pairs in non-polar solvents (CDCl_3), leading to broadened peaks.^{[1][2]}

- Weigh: 10–15 mg of the dry HCl salt.
- Solvent: Add 0.6 mL DMSO-
(Dimethyl sulfoxide-d₆).
 - Why: The high dielectric constant of DMSO dissociates the ion pair, sharpening the ammonium proton signals.^{[1][2]}
- Base Shift (Optional Validation): If ambiguity exists regarding the piperidine ring protons, add 1 drop of
and shake.
 - Result: The
peaks (9.0+ ppm) will disappear (exchangeable), confirming the salt form.^{[1][2]}

Protocol B: Chloride Content Titration (Stoichiometry Check)

Context: Verifying the material is a mono-hydrochloride and not a hemi-salt or free base.

- Dissolve: 100 mg of sample in 50 mL deionized water.
- Titrant: 0.1 N Silver Nitrate ().
- Indicator: Potassium Chromate (Mohr's method) or Potentiometric endpoint detection.^[1]
- Calculation:
^{[1][2]}
 - Target: Theoretical Cl% for
is 14.66%.^{[1][2]}

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